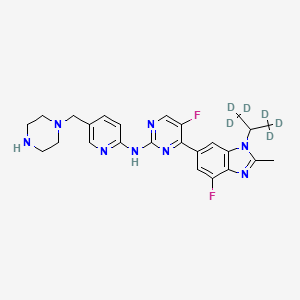

Abemaciclib metabolite M2-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28F2N8 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

5-fluoro-4-[7-fluoro-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)/i1D3,2D3 |

InChI Key |

IXGZDCRFGCEEBU-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)C |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Abemaciclib Metabolite M2-d6: A Technical Guide for Researchers

Introduction

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer. Upon administration, Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2][3] Among these, N-desethylabemaciclib (M2) is a major circulating and pharmacologically active metabolite, exhibiting potency comparable to the parent drug.[4][5]

Abemaciclib metabolite M2-d6 is the deuterium-labeled analogue of the M2 metabolite.[6][7] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated molecules serve as ideal internal standards.[8][9] By replacing six hydrogen atoms with deuterium, M2-d6 has a higher mass than M2 but retains nearly identical chemical properties and chromatographic behavior. This allows it to be added to biological samples at a known concentration to accurately correct for variability during sample preparation and analysis, ensuring precise quantification of the endogenous M2 metabolite.[8] This guide provides a comprehensive technical overview of Abemaciclib M2-d6, its parent metabolite M2, their roles in the drug's mechanism of action, and the methodologies for their analysis.

Pharmacology and Metabolism

Mechanism of Action: CDK4/6 Inhibition

Abemaciclib and its active metabolite M2 exert their anti-cancer effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway, a critical regulator of the cell cycle. In cancer cells, hyperactivation of this pathway leads to uncontrolled cell proliferation. Abemaciclib and M2 are ATP-competitive inhibitors that bind to and inhibit the enzymatic activity of CDK4 and CDK6. This action prevents the phosphorylation of the Rb protein, which in turn maintains the Rb-E2F transcription factor complex. By sequestering E2F, the cell is unable to transition from the G1 (growth) phase to the S (synthesis) phase, leading to G1 cell cycle arrest and suppression of tumor growth.[2][10]

Metabolic Pathway

Abemaciclib is metabolized in the liver and intestines primarily by CYP3A4. The N-dealkylation of the parent drug results in the formation of M2 (N-desethylabemaciclib). Other significant active metabolites include M20 (hydroxyabemaciclib) and M18 (hydroxy-N-desethylabemaciclib), which is formed through the hydroxylation of M2.[11][12] These active metabolites contribute significantly to the overall clinical activity of Abemaciclib.[1][5]

Quantitative Data

The pharmacological activity and plasma exposure of Abemaciclib's active metabolites are crucial for understanding its overall efficacy and safety profile.

Table 1: In Vitro Potency of Abemaciclib and Metabolite M2

| Compound | Target | IC50 (nM) | Source |

| Abemaciclib | CDK4 | 2 | [2] |

| CDK6 | 10 | [2] | |

| Metabolite M2 | CDK4 | 1.2 - 3 | [13][14][15] |

| CDK6 | 1.3 - 3 | [13][14][15] |

Table 2: Relative Plasma Exposure of Abemaciclib and Metabolites

| Analyte | Contribution to Total Circulating Analytes (AUC %) | Source |

| Abemaciclib (Parent) | ~34% | [4] |

| Metabolite M2 | ~13-39% | [4][16] |

| Metabolite M20 | ~26-77% | [4][16] |

| Metabolite M18 | ~5-13% | [1][4] |

Experimental Protocols

The quantification of Abemaciclib and its metabolites in biological matrices is essential for pharmacokinetic studies. The use of a deuterated internal standard like M2-d6 is a cornerstone of a robust bioanalytical method.

Bioanalytical Method for M2 Quantification in Human Plasma

The following is a representative protocol synthesized from validated LC-MS/MS methods for the quantification of Abemaciclib metabolites.[5][10][13]

1. Objective: To accurately quantify the concentration of Abemaciclib metabolite M2 in human plasma samples.

2. Materials and Reagents:

-

Analytes: Abemaciclib, Metabolite M2, M18, M20 analytical standards.

-

Internal Standard (IS): this compound.

-

Plasma: Blank human plasma (K2 EDTA).

-

Reagents: Acetonitrile (ACN) and/or Methanol (MeOH) (HPLC grade), Formic Acid, Ammonium Bicarbonate.

-

Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, HPLC or UHPLC system, analytical balance, centrifuges, vortex mixer.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50-100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spike each sample with a fixed volume of the internal standard working solution (containing M2-d6).

-

Add 3-4 volumes of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex mix vigorously for approximately 1-2 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The extract may be injected directly, or evaporated to dryness under nitrogen and reconstituted in mobile phase to enhance sensitivity.

4. LC-MS/MS Conditions:

-

LC Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm).[5]

-

Mobile Phase A: 10 mM ammonium bicarbonate in water or 0.1-0.2% formic acid in water.[5][10]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 0.4 - 1.0 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Ionization Source: Heated Electrospray Ionization (HESI), positive mode.[10]

-

Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

-

SRM Transitions (Example):

-

M2: m/z 479 → 393[8]

-

M2-d6 (IS): The precursor ion will be shifted by +6 Da (m/z 485), while the product ion may remain the same (→ 393) depending on the location of the deuterium labels.

-

5. Data Analysis:

-

Integrate the peak areas for the M2 analyte and the M2-d6 internal standard.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of M2) / (Peak Area of M2-d6).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of M2 in unknown samples by interpolating their PAR values from the regression line.

Experimental Workflow Diagram

Conclusion

This compound is a critical tool for researchers in drug development and clinical pharmacology. As the stable isotope-labeled internal standard for the major active metabolite M2, it enables the highly accurate and precise quantification required for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. A thorough understanding of Abemaciclib's metabolic profile, including the significant contribution of active metabolites like M2, is essential for optimizing dosing strategies and improving patient outcomes in oncology. The methodologies outlined in this guide provide a foundation for the robust bioanalytical assessment of Abemaciclib and its key metabolites.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 3. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Abemaciclib M2-d6: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, and a proposed synthesis pathway for Abemaciclib M2-d6, a deuterated internal standard crucial for the quantitative analysis of the active metabolite of Abemaciclib.

Chemical Structure and Properties

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), undergoes hepatic metabolism primarily mediated by CYP3A4 to form its major active metabolite, N-desethylabemaciclib (M2).[1] Abemaciclib M2-d6 is the deuterium-labeled analogue of M2, which serves as an essential internal standard in bioanalytical studies to ensure accurate quantification.

The chemical structure of Abemaciclib M2 is presented below, followed by a table summarizing its physicochemical properties and those of its deuterated form. The deuteration in M2-d6 is typically on the piperazine ring, leading to an increased molecular weight.

Structure of Abemaciclib M2 (N-desethylabemaciclib)

Caption: Chemical structure of Abemaciclib M2.

Table 1: Physicochemical Properties of Abemaciclib M2 and Abemaciclib M2-d6

| Property | Abemaciclib M2 | Abemaciclib M2-d8 | Source |

| Synonyms | N-desethylabemaciclib, LSN2839567 | [2H8]-N-Desethylabemaciclib | [2][3] |

| Molecular Formula | C25H28F2N8 | C25H20D8F2N8 | [3][4] |

| Molecular Weight | 478.54 g/mol | 486.60 g/mol | [3][5] |

| CAS Number | 1231930-57-6 | 1231930-57-6 (unlabeled) | [3][5] |

| Purity | Supplied as mesylate salt (potency 74.9%) | Min. 98.00% | [3][6] |

| Isotopic Enrichment | N/A | Min. 98% 2H | [3] |

| Solubility | <1 mg/mL in vitro | Refer to Certificate of Analysis | [3][5] |

Metabolic Pathway of Abemaciclib to M2

The biotransformation of Abemaciclib to its active metabolite M2 is a critical pathway in its mechanism of action. This conversion, primarily occurring in the liver, involves the N-dealkylation of the ethyl group from the piperazine moiety.

Caption: Metabolic conversion of Abemaciclib to M2.

Proposed Synthesis of Abemaciclib M2-d6

The synthesis of Abemaciclib typically involves a Suzuki coupling followed by a Buchwald-Hartwig amination. For the synthesis of M2-d6, a deuterated piperazine derivative would be a key starting material.

Caption: Proposed synthesis pathway for Abemaciclib M2-d6.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis of Abemaciclib M2-d6. These are based on established methodologies for similar chemical transformations.

Synthesis of 1-((Piperazin-1-yl-d8)methyl)-4-nitrobenzene (Intermediate C)

-

Reaction Setup: To a solution of Piperazine-d8 (1.2 equivalents) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).

-

Addition of Reagent: Slowly add a solution of 1-(bromomethyl)-4-nitrobenzene (1.0 equivalent) in acetonitrile to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Reduction of Nitro Group (Preparation of Intermediate E)

-

Reaction Setup: Dissolve 1-((Piperazin-1-yl-d8)methyl)-4-nitrobenzene in a solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% w/w).

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the aniline intermediate.

Reductive Amination to form Abemaciclib M2-d6 (Final Product F)

-

Reaction Setup: In a reaction vessel, dissolve the Abemaciclib aldehyde intermediate (1.0 equivalent) and the deuterated aniline intermediate (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane.

-

Addition of Reducing Agent: Add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield Abemaciclib M2-d6.

Conclusion

This technical guide provides comprehensive information on the structure and a proposed synthesis of Abemaciclib M2-d6. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the development and analysis of Abemaciclib and its metabolites. The synthesis of this deuterated internal standard is crucial for accurate pharmacokinetic and metabolic studies, ultimately contributing to the safer and more effective use of Abemaciclib in cancer therapy.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. Abemaciclib metabolite M2 | C25H28F2N8 | CID 59376686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of regulatory submissions and clinical decision-making. The integrity of this data hinges on the robustness of the bioanalytical methods employed. Central to achieving this robustness is the use of an appropriate internal standard (IS). This technical guide provides an in-depth exploration of the indispensable role of deuterated standards in modern pharmacokinetic analysis, offering a comprehensive overview of their advantages, practical application, and the underlying principles that establish them as the gold standard in bioanalysis.

The Critical Need for Internal Standards in Bioanalysis

Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can impact the accuracy and precision of quantitative results. These variations can arise from multiple sources, including:

-

Matrix Effects: The complex composition of biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can result in an underestimation or overestimation of the true analyte concentration.[1][2]

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction, evaporation, and reconstitution steps can introduce significant error.

-

Instrumental Drift: Fluctuations in instrument performance, such as changes in injection volume or detector response over time, can affect the reproducibility of measurements.

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, prior to sample processing. By co-eluting with the analyte and exhibiting similar physicochemical properties, the IS can effectively normalize for the aforementioned variabilities. The ratio of the analyte's response to the IS's response is used for quantification, thereby compensating for any losses or variations encountered during the analytical workflow.[3]

Deuterated Standards: The Superior Choice

While structurally similar analog compounds have been used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice in bioanalysis.[1][2][3] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The key advantages of using deuterated standards include:

-

Near-Identical Physicochemical Properties: Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's structure and polarity, deuterated standards exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to the analyte.[3] This co-elution is crucial for effectively compensating for matrix effects at the precise moment the analyte is being ionized.[1]

-

Improved Accuracy and Precision: By more accurately tracking the behavior of the analyte throughout the analytical process, deuterated standards lead to significantly improved accuracy and precision in the quantification of the drug and its metabolites.[1][2]

-

Enhanced Method Robustness: The use of deuterated standards makes the bioanalytical method less susceptible to variations in experimental conditions, leading to more reliable and reproducible data across different analytical runs and even between different laboratories.

-

Regulatory Acceptance: Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[4]

Quantitative Comparison: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards over structural analogs is not merely theoretical. Numerous studies have demonstrated their enhanced performance in quantitative bioanalysis. The following tables summarize data from published studies, highlighting the improvements in accuracy, precision, and matrix effect compensation.

Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus in Whole Blood

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |

| Deuterated (Tacrolimus-¹³C,d₂) | 1.5 | 100.63 | 3.09 | 2.50 |

| 16.0 | 99.55 | 2.89 | 3.10 | |

| Analog (Ascomycin) | 1.5 | 101.71 | 3.63 | 3.20 |

| 16.0 | 97.35 | 3.45 | 3.50 |

Data adapted from a study on tacrolimus analysis.[1]

Table 2: Comparison of Matrix Effect and Recovery for the Quantification of Kahalalide F in Plasma

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | p-value (Variance Comparison) |

| Deuterated (D₈-Kahalalide F) | 100.3 | 7.6 | 0.02 |

| Analog (Butyric acid analogue) | 96.8 | 8.6 |

Data adapted from a study on kahalalide F analysis. The lower variance with the deuterated IS indicates significantly improved precision.[2]

Table 3: Comparison of Method Performance for the Quantification of Everolimus

| Internal Standard Type | Total Coefficient of Variation (CV%) | Correlation with Reference Method (r) | Slope vs. Reference Method |

| Deuterated (Everolimus-d₄) | 4.3 - 7.2 | > 0.98 | 0.95 |

| Analog (32-desmethoxyrapamycin) | 4.3 - 7.2 | > 0.98 | 0.83 |

Data adapted from a study on everolimus analysis. While both internal standards showed acceptable precision, the deuterated standard provided a slope closer to 1, indicating better agreement with the reference method.[1]

Experimental Protocols: A Step-by-Step Guide

The successful implementation of deuterated standards in pharmacokinetic studies requires a meticulously validated bioanalytical method. The following sections outline a typical experimental protocol for the quantification of a drug in human plasma using LC-MS/MS with a deuterated internal standard.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[4][5] The key validation parameters are:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and the internal standard from endogenous components in the matrix and other potential interferences. This is assessed by analyzing blank matrix from at least six different sources.

-

Accuracy and Precision: The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision). This is evaluated at multiple concentration levels (low, medium, and high quality controls) within a single run (intra-day) and across multiple runs on different days (inter-day). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) for both accuracy and precision.[5]

-

Calibration Curve: The relationship between the analyte concentration and the instrument response. A calibration curve with a minimum of six non-zero standards should be prepared and analyzed with each batch of samples.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of the matrix components on the ionization of the analyte and the internal standard. This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a deuterated internal standard is expected to compensate for matrix effects.

-

Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Sample Preparation and LC-MS/MS Analysis: A General Protocol

Objective: To quantify the concentration of Drug X in human plasma samples from a pharmacokinetic study.

Materials:

-

Human plasma samples

-

Drug X reference standard

-

Deuterated Drug X (Drug X-d_n_) internal standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Protein precipitation solvent (e.g., acetonitrile containing the deuterated internal standard)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Drug X and Drug X-d_n_ in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions of Drug X by serial dilution of the stock solution to be used for spiking calibration standards and quality controls.

-

Prepare a working solution of the deuterated internal standard (e.g., 100 ng/mL in acetonitrile).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank human plasma with the appropriate working solutions of Drug X to prepare a series of calibration standards covering the expected concentration range in the study samples.

-

Spike blank human plasma with Drug X working solutions to prepare QCs at a minimum of three concentration levels (low, medium, and high).

-

-

Sample Extraction (Protein Precipitation):

-

To a 100 µL aliquot of each plasma sample (unknowns, calibration standards, and QCs), add 300 µL of the protein precipitation solvent containing the deuterated internal standard.

-

Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the appropriate chromatographic column and mobile phases.

-

Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy, and precursor-to-product ion transitions) for both Drug X and its deuterated internal standard.

-

Inject a small volume (e.g., 5-10 µL) of the extracted samples onto the LC-MS/MS system.

-

Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for the analyte and the internal standard.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations using a weighted linear regression model.

-

Determine the concentration of Drug X in the unknown samples and QCs by back-calculating from the calibration curve using their respective peak area ratios.

-

Visualizing the Workflow and Underlying Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and principles.

References

- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. texilajournal.com [texilajournal.com]

- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 5. japsonline.com [japsonline.com]

Abemaciclib Metabolism: A Technical Guide to its Core Pathways and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & 6), which are critical regulators of the cell cycle. Its efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is well-established. A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic use, predicting drug-drug interactions, and informing further drug development. This technical guide provides an in-depth overview of the metabolism of abemaciclib, with a focus on its active metabolites and the experimental methodologies used for their characterization.

Metabolic Pathways of Abemaciclib

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The metabolic transformations predominantly involve oxidation and N-dealkylation.[4][5] Several metabolites have been identified, with three major active metabolites contributing significantly to the overall clinical activity of the drug. These are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][3][6] These metabolites are equipotent to the parent drug, abemaciclib.[1]

The metabolic cascade is initiated by CYP3A4-mediated reactions on the parent abemaciclib molecule. N-de-ethylation of the piperazine ring results in the formation of M2. Hydroxylation of the parent molecule leads to the formation of M20. Subsequently, M18 can be formed through the hydroxylation of M2 or the N-de-ethylation of M20.[7] Other minor metabolic pathways include N-oxidation and oxidative deamination followed by reduction and sulfate conjugation.[4]

Figure 1: Metabolic pathway of abemaciclib, highlighting the formation of its major active metabolites mediated by CYP3A4.

Active Metabolites and their Pharmacokinetics

The three primary active metabolites of abemaciclib—M2, M18, and M20—are not only equipotent to the parent drug but also circulate in significant concentrations in plasma, thereby contributing substantially to the overall therapeutic effect.[1] A summary of their key pharmacokinetic parameters and inhibitory potency is provided in the tables below.

Table 1: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

| Analyte | Tmax (hr) | Cmax (ng/mL) | AUC (% of Total Circulating Analytes) | Half-life (t½) (hr) |

| Abemaciclib | ~8 | 158 (at 200 mg single dose) | ~34% | ~24 |

| M2 | - | - | ~25% | - |

| M18 | - | - | ~13% | - |

| M20 | - | - | ~26% | - |

Data compiled from multiple sources.[6][8][9] Tmax and Cmax for metabolites are not consistently reported across studies. AUC percentages represent the relative contribution to the total drug-related material in circulation.

Table 2: In Vitro Inhibitory Potency (IC50) against CDK4 and CDK6

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |

| Abemaciclib | 2 | 10 |

| M2 | 1-3 | 1-3 |

| M18 | 1-3 | 1-3 |

| M20 | 1-3 | 1-3 |

Data from in vitro biochemical assays.[10][11][12]

Experimental Protocols

The characterization and quantification of abemaciclib and its metabolites are typically performed using a combination of in vitro metabolism studies and advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism using Human Liver Microsomes

This experimental setup is crucial for identifying metabolic pathways and the enzymes involved.

Objective: To identify the metabolites of abemaciclib formed by human liver microsomal enzymes.

Materials:

-

Abemaciclib

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Incubator/shaker set at 37°C

-

Centrifuge

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding abemaciclib (typically at a final concentration of 1-10 µM) to the pre-warmed incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant, which contains the parent drug and its metabolites, for analysis by LC-MS/MS.

Figure 2: A representative experimental workflow for the in vitro metabolism of abemaciclib using human liver microsomes.

Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS

This method is essential for pharmacokinetic studies and therapeutic drug monitoring.

Objective: To simultaneously quantify abemaciclib and its active metabolites (M2, M18, and M20) in human plasma.

Materials and Instrumentation:

-

Human plasma samples

-

Abemaciclib, M2, M18, and M20 analytical standards

-

Stable isotope-labeled internal standards (SIL-IS) for each analyte

-

Acetonitrile (ACN) for protein precipitation

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

A C18 reversed-phase analytical column

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a 50-100 µL aliquot of human plasma, add a working solution of the SIL-IS.

-

Add 3-4 volumes of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate.

-

The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solution or directly diluted for injection.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium bicarbonate) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to achieve chromatographic separation of abemaciclib and its metabolites.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC/UHPLC system is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in the positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify each analyte and its corresponding SIL-IS. Specific precursor-to-product ion transitions are monitored for each compound.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of plasma standards with known concentrations of each analyte.

-

The concentration of each analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to its SIL-IS against the calibration curve.

-

Conclusion

The metabolism of abemaciclib is a well-characterized process dominated by CYP3A4-mediated biotransformation, leading to the formation of three major equipotent active metabolites: M2, M18, and M20. These metabolites significantly contribute to the overall clinical activity of the drug. The experimental protocols outlined in this guide, particularly in vitro metabolism studies with human liver microsomes and quantitative LC-MS/MS bioanalysis, are fundamental tools for the continued investigation and clinical management of abemaciclib therapy. A comprehensive understanding of these aspects is crucial for optimizing dosing strategies, managing drug-drug interactions, and ultimately enhancing patient outcomes in the treatment of advanced breast cancer.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 4. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Understanding the Isotope Effects of Abemaciclib M2-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and anticipated consequences of deuterium substitution in the primary active metabolite of Abemaciclib, M2, to form Abemaciclib M2-d6. By leveraging the kinetic isotope effect (KIE), the deuterated version is expected to exhibit altered metabolic stability and pharmacokinetic properties. This document provides a comprehensive overview of the metabolic pathways of Abemaciclib, the rationale for deuteration, and detailed experimental protocols for assessing these effects.

Introduction to Abemaciclib and its Metabolism

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. Following oral administration, Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This metabolic process leads to the formation of several metabolites, with N-desethylabemaciclib (M2) being one of the most significant.[3][4] The M2 metabolite is pharmacologically active and equipotent to the parent drug, contributing substantially to the overall clinical efficacy.[2]

The formation of M2 from Abemaciclib occurs via an N-dealkylation reaction, a common metabolic pathway for many xenobiotics.[5] Understanding the intricacies of this metabolic step is crucial for predicting drug-drug interactions and optimizing therapeutic outcomes.

The Kinetic Isotope Effect and its Application to Abemaciclib M2-d6

The kinetic isotope effect is a phenomenon where the substitution of an atom with its heavier isotope can lead to a decrease in the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-determining step.[6][7] In drug metabolism, replacing hydrogen with its heavier, stable isotope, deuterium, can significantly slow down metabolic processes catalyzed by enzymes like CYP450.[7][8] This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break.[7]

For Abemaciclib, the N-deethylation leading to the formation of the M2 metabolite involves the cleavage of a C-H bond on the ethyl group. In Abemaciclib M2-d6, six hydrogen atoms on the N-ethyl group of the M2 metabolite are replaced with deuterium. While M2 itself is a metabolite, further metabolism of M2 can occur. Deuteration at this position is anticipated to slow down any subsequent oxidative metabolism at the N-deethylated site, potentially leading to a longer half-life and increased exposure of the active M2 metabolite.

Quantitative Data Summary

While direct comparative in vivo pharmacokinetic data for Abemaciclib M2 versus Abemaciclib M2-d6 is not publicly available, we can project the anticipated effects based on typical KIE values observed for CYP3A4-mediated N-dealkylation reactions. The following tables summarize the known pharmacokinetic parameters of Abemaciclib and its major metabolites and provide an estimated comparison of the metabolic stability of M2 and M2-d6 based on established principles of KIE.

Table 1: Human Pharmacokinetic Parameters of Abemaciclib and its Major Active Metabolites

| Analyte | Tmax (hr) | Half-life (t½) (hr) | Contribution to Total Exposure (AUC) |

| Abemaciclib | ~8 | ~24 | Main component |

| M2 (N-desethylabemaciclib) | Not specified | Not specified | Significant |

| M20 (hydroxyabemaciclib) | Not specified | Not specified | Significant |

| M18 (hydroxy-N-desethylabemaciclib) | Not specified | Not specified | Minor |

Data compiled from publicly available pharmacokinetic studies of Abemaciclib.[1][2][3]

Table 2: Estimated In Vitro Metabolic Stability of Abemaciclib M2 vs. M2-d6 in Human Liver Microsomes

| Compound | Estimated Half-life (t½) (min) | Estimated Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Abemaciclib M2 | X | Y |

| Abemaciclib M2-d6 | 1.4X - 2.5X | Y / (1.4 - 2.5) |

These are projected values based on the reported range of kinetic isotope effects for N-deethylation reactions.[9] Actual values would need to be determined experimentally.

Experimental Protocols

To empirically determine the isotope effects of Abemaciclib M2-d6, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of Abemaciclib M2 and Abemaciclib M2-d6 in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Abemaciclib M2 and Abemaciclib M2-d6

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker set at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Abemaciclib M2 and Abemaciclib M2-d6 in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the metabolic reaction by adding the substrate (Abemaciclib M2 or M2-d6, final concentration 1 µM) and the NADPH regenerating system to the reaction mixture.

-

Incubate the plate at 37°C with constant shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

-

Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Cytochrome P450 Reaction Phenotyping

Objective: To confirm that CYP3A4 is the primary enzyme responsible for any further metabolism of Abemaciclib M2.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.)

-

Control insect cell microsomes (without expressed CYPs)

-

Abemaciclib M2

-

Specific chemical inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4)

-

Anti-CYP3A4 inhibitory antibody

Procedure:

-

Incubate Abemaciclib M2 with each recombinant human CYP isoform in the presence of an NADPH regenerating system.

-

Measure the rate of M2 depletion over time.

-

In parallel, conduct incubations with human liver microsomes in the presence and absence of specific chemical inhibitors or inhibitory antibodies for each major CYP isoform.

-

Analyze the formation of any potential metabolites by LC-MS/MS.

-

A significant reduction in M2 metabolism in the presence of a CYP3A4 inhibitor (ketoconazole) or anti-CYP3A4 antibody would confirm the role of this enzyme.

Visualizations

The following diagrams illustrate the metabolic pathway of Abemaciclib and a typical experimental workflow for assessing metabolic stability.

Caption: Metabolic pathway of Abemaciclib highlighting the formation of active metabolites.

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The strategic deuteration of Abemaciclib's active metabolite M2 to form M2-d6 presents a promising avenue for enhancing its pharmacokinetic profile. By leveraging the kinetic isotope effect, it is anticipated that M2-d6 will exhibit greater metabolic stability, potentially leading to a longer half-life and increased systemic exposure. This could translate into improved therapeutic efficacy and patient convenience. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these anticipated benefits. Further in vivo studies will be necessary to fully characterize the pharmacokinetic and pharmacodynamic profile of Abemaciclib M2-d6 and to ascertain its clinical potential.

References

- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Abemaciclib M2-d6: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Abemaciclib M2-d6, a deuterated analog of a major active metabolite of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies involving Abemaciclib.

Introduction

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[2][3] Abemaciclib is extensively metabolized in humans, with one of its major active metabolites being N-desethylabemaciclib, also known as M2.[1]

Isotopically labeled compounds, such as Abemaciclib M2-d6, are indispensable tools in pharmaceutical research. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical data.

Physical and Chemical Properties

The physical and chemical properties of Abemaciclib M2-d6 and its non-deuterated counterpart, Abemaciclib M2, are summarized in the table below for easy comparison.

| Property | Abemaciclib M2-d6 | Abemaciclib M2 |

| Molecular Formula | C₂₅H₂₂D₆F₂N₈ | C₂₅H₂₈F₂N₈ |

| Molecular Weight | 484.58 g/mol | 478.54 g/mol |

| Appearance | Solid powder | Solid powder |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage Conditions | -20°C for long-term storage | -20°C for long-term storage |

Synthesis and Characterization

While a detailed, publicly available synthetic protocol for Abemaciclib M2-d6 is not readily found in the scientific literature, the synthesis of isotopically labeled compounds typically involves the introduction of deuterium atoms at specific positions in the molecule. This is often achieved by using deuterated starting materials or reagents during the synthesis of the parent compound or its metabolite. For Abemaciclib M2-d6, the deuterium atoms are located on the N-desethyl group. The synthesis would likely involve a multi-step process, starting from a suitable precursor and incorporating a deuterated ethyl group.

Characterization of the synthesized Abemaciclib M2-d6 would be performed using a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment. These techniques typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the overall structure of the molecule and the absence of proton signals at the deuterated positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the deuterated compound and to determine the degree of deuterium incorporation.[4]

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to assess the purity of the compound.

Experimental Protocols

Quantification of Abemaciclib and its Metabolites by LC-MS/MS

The following provides a general experimental protocol for the quantification of Abemaciclib and its metabolites, including M2, in biological matrices using a deuterated internal standard like Abemaciclib M2-d6. This protocol is a composite based on several published methods.[3][5][6]

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (Abemaciclib M2-d6 at a suitable concentration).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a re-equilibration step.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Abemaciclib M2: The specific precursor and product ion masses would be determined by direct infusion of a standard solution.

-

Abemaciclib M2-d6 (Internal Standard): The precursor ion will be 6 mass units higher than that of Abemaciclib M2, while the product ion may be the same or different depending on the fragmentation pattern.

-

Signaling Pathways and Experimental Workflows

Abemaciclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Abemaciclib exerts its anti-cancer effects by targeting the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle.[7] The following diagram illustrates this pathway.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

Abemaciclib and its Active Metabolites M2 and M20: A Comparative Analysis of CDK4/6 Inhibition and Cellular Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Abemaciclib (LY2835219) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), key regulators of the cell cycle. Approved for the treatment of certain types of breast cancer, abemaciclib undergoes extensive metabolism in humans, leading to the formation of several circulating metabolites. Among these, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20) are the most significant in terms of plasma exposure.[1] This technical guide provides a detailed comparison of the in vitro activity of abemaciclib and its major active metabolites, M2 and M20, focusing on their inhibitory effects on CDK4 and CDK6, and their subsequent impact on cancer cell proliferation and signaling pathways.

Data Presentation: Quantitative Analysis of In Vitro Activity

The in vitro potency of abemaciclib and its metabolites against CDK4 and CDK6 has been a central aspect of its preclinical characterization. The following tables summarize the key quantitative data regarding their biochemical inhibitory activity and relative plasma exposure.

Table 1: Comparative Inhibitory Potency (IC50) against CDK4 and CDK6

| Compound | Target | IC50 (nM) |

| Abemaciclib | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M2 | CDK4 | ~1-3 |

| CDK6 | ~1-3 | |

| Metabolite M20 | CDK4 | ~1-3 |

| CDK6 | ~1-3 |

Data sourced from Burke et al., 2016.[1][2]

Table 2: Relative Plasma Exposure of Abemaciclib and its Major Metabolites

| Analyte | Relative Plasma Exposure (%) |

| Abemaciclib (Parent Drug) | 34 |

| Metabolite M20 | 26 |

| Metabolite M2 | 13 |

Data from a radiolabeled disposition study in healthy subjects.[1]

Signaling Pathways and Metabolism

Abemaciclib and its active metabolites exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical checkpoint in the G1-S phase transition of the cell cycle. The metabolic conversion of abemaciclib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of abemaciclib and its metabolites.

In Vitro CDK4/6 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a CDK4/6-Cyclin D complex.

-

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes

-

Retinoblastoma (Rb) protein (or a peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (Abemaciclib, M2, M20) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation/Viability Assay

This assay measures the effect of the compounds on the growth and viability of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, Colo-205)

-

Complete cell culture medium

-

Test compounds (Abemaciclib, M2, M20)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom plates

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot for Phospho-Retinoblastoma (pRb)

This technique is used to assess the inhibition of CDK4/6 activity within cells by measuring the phosphorylation status of its direct substrate, Rb.

-

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cultured cancer cells with the test compounds for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated Rb to total Rb.

-

Conclusion

The major circulating metabolites of abemaciclib, M2 and M20, are not merely byproducts of drug metabolism but are active pharmacological entities that significantly contribute to the overall clinical efficacy of the parent drug. In vitro studies have consistently demonstrated that M2 and M20 possess inhibitory activity against CDK4 and CDK6 that is nearly equivalent to that of abemaciclib.[1][2] This equipotent activity is reflected in their ability to inhibit cell proliferation and induce cell cycle arrest in a manner comparable to the parent compound in various cancer cell lines.[1] Given their substantial plasma concentrations, M2 and M20 are integral to the therapeutic effect of abemaciclib, and a comprehensive understanding of their activity is crucial for researchers and clinicians in the field of oncology drug development.

References

An In-depth Technical Guide to the CDK4/CDK6 Inhibitory Action of Abemaciclib Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), pivotal regulators of the cell cycle.[1] Administered orally, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of several circulating metabolites.[2][3] Notably, its major metabolites—M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib)—are not mere byproducts but are pharmacologically active, exhibiting inhibitory potency against CDK4 and CDK6 comparable to the parent drug.[4] These active metabolites contribute significantly to the overall clinical efficacy of abemaciclib. This guide provides a detailed examination of the CDK4/CDK6 inhibitory activity of abemaciclib and its key metabolites, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Abemaciclib Metabolism and Major Active Metabolites

Following oral administration, abemaciclib is metabolized in the liver, with the primary resulting analytes in plasma being the parent drug and its metabolites.[2] A radiolabeled disposition study identified five primary circulating metabolites: M1, M2, M18, M20, and M22.[4] Of these, M2, M18, and M20 are considered the major active contributors, demonstrating equipotency to abemaciclib and constituting a substantial portion of the total circulating analytes in plasma.[2]

Quantitative Analysis of CDK4/CDK6 Inhibition

The inhibitory activities of abemaciclib and its metabolites have been quantified through various in vitro biochemical and cell-based assays. The data consistently demonstrate that metabolites M2, M18, and M20 are potent inhibitors of CDK4 and CDK6, with potencies nearly equivalent to abemaciclib.[4]

Biochemical Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) against purified CDK4/cyclin D1 and CDK6/cyclin D complexes are summarized below. These values highlight the direct inhibitory action of the compounds on their molecular targets. Abemaciclib itself shows a greater selectivity for CDK4 over CDK6.[5][6]

| Compound | Target | IC50 (nM) | Ki (nM) |

| Abemaciclib | CDK4/cyclin D1 | 2[3][5] | 0.6[7] |

| CDK6/cyclin D1 | 10[5] | - | |

| CDK6/cyclin D3 | - | 8.2[6][7] | |

| Metabolite M2 | CDK4 | 1.2[8] | - |

| CDK6 | 1.3[8] | - | |

| Metabolites | CDK4 & CDK6 | 1 - 3[4] | - |

| M2, M18, M20 |

Table 1: In Vitro Biochemical Inhibition of CDK4/CDK6 by Abemaciclib and its Metabolites.

A more detailed analysis provided the following mean IC50 values for the inhibition of CDK4/cyclin D1:

| Compound | Mean IC50 (nM ± SD) |

| Abemaciclib | 1.57 ± 0.6 |

| Metabolite M2 | 1.24 ± 0.4 |

| Metabolite M18 | 1.46 ± 0.2 |

| Metabolite M20 | 1.54 ± 0.2 |

Table 2: Comparative IC50 Values against CDK4/cyclin D1.

Cellular Proliferation Inhibition

In various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer, metabolites M2, M18, and M20 inhibit cell growth and cell cycle progression in a concentration-dependent manner, consistent with their CDK4/CDK6 inhibitory activity.[4] The potencies of M2 and M20 in these cellular assays were found to be nearly identical to that of abemaciclib. Metabolite M18 displayed a potency that was approximately 3- to 20-fold lower than abemaciclib, depending on the specific endpoint measured.

Signaling Pathway of CDK4/CDK6 Inhibition

The primary mechanism of action for abemaciclib and its active metabolites is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[9][10]

In a functional cell, mitogenic signals promote the formation of active complexes between Cyclin D and CDK4/6.[9] This complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[11] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to progress from the G1 phase to the S phase of the cell cycle.[9][12] Abemaciclib and its active metabolites act as ATP-competitive inhibitors of CDK4 and CDK6, blocking the phosphorylation of Rb.[4] This maintains Rb in its active, growth-suppressive state, preventing the release of E2F and resulting in a G1 cell cycle arrest.[10][13]

Experimental Protocols

The characterization of the inhibitory activity of abemaciclib and its metabolites involves several key experimental methodologies.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the kinase activity of a purified enzyme.

Objective: To determine the IC50 or Ki value of a compound against a specific kinase.

Typical Protocol (Radiometric-Filter Binding Assay): [14][15]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CDK4/cyclin D1 or CDK6/cyclin D1/D3 enzyme, a specific substrate (e.g., a peptide derived from Rb), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a suitable kinase buffer.

-

Compound Incubation: A dilution series of the test compound (abemaciclib or its metabolites) is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).

-

Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction (without inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assays

These assays measure the effect of a compound on the proliferation of cancer cells.

Objective: To determine the concentration of a compound required to inhibit cell growth by 50% (GI50 or IC50).

Recommended Protocol (DNA-Based Assay, e.g., Hoechst Staining): It is critical to note that for cell cycle inhibitors like abemaciclib, traditional metabolic-based assays (e.g., MTT, ATP-based) can be misleading. Cells arrested in G1 by CDK4/6 inhibition stop dividing but can continue to grow in size, leading to increased mitochondrial mass and ATP production, which can mask the anti-proliferative effect.[16][17] Therefore, assays that directly measure cell number or DNA content are more appropriate.

-

Cell Seeding: Adherent cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a multi-well plate (e.g., 96-well) at a predetermined density and allowed to attach overnight.[18]

-

Compound Treatment: The culture medium is replaced with fresh medium containing a serial dilution of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Cell Lysis and Staining: The cells are washed and then lysed. A DNA-binding fluorescent dye (e.g., Hoechst 33258) is added, which fluoresces upon binding to DNA.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity, which is proportional to the cell number (and thus DNA content), is used to calculate the percentage of growth inhibition for each concentration relative to vehicle-treated controls. The IC50 value is determined by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.[19]

Western Blotting for Biomarker Analysis

This technique is used to detect and quantify specific proteins to confirm the mechanism of action within the cell.

Objective: To assess the phosphorylation status of Rb and other cell cycle markers following treatment.

Protocol Summary:

-

Cell Treatment and Lysis: Cancer cells are treated with abemaciclib or its metabolites for a specified time. Cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Rb (Ser780), total Rb, Cyclin A).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in their expression or phosphorylation status.[11]

Conclusion

The major metabolites of abemaciclib—M2, M18, and M20—are potent inhibitors of CDK4 and CDK6, with activities largely comparable to the parent compound.[20] This intrinsic activity of the metabolites is a crucial aspect of abemaciclib's pharmacological profile, contributing significantly to the sustained inhibition of the CDK4/6-Rb pathway and the overall therapeutic effect observed in patients. A thorough understanding of the quantitative inhibitory action and the experimental methodologies used for characterization is essential for researchers and clinicians working to optimize CDK4/6-targeted cancer therapies. The use of appropriate cell-based assays that are not confounded by cellular growth during cell cycle arrest is critical for accurately assessing the potency of this class of inhibitors.[16][17]

References

- 1. New Selective CDK Inhibitor: Abemaciclib - LKT Labs [lktlabs.com]

- 2. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. onclive.com [onclive.com]

- 11. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Probe ABEMACICLIB | Chemical Probes Portal [chemicalprobes.org]

- 15. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

Preclinical Evaluation of Abemaciclib Metabolites: A Technical Guide

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Approved for certain types of advanced or metastatic breast cancer, its efficacy is not solely attributed to the parent compound.[3][4] Preclinical and clinical studies have revealed that Abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[3][5][6] These metabolites are present in significant concentrations in plasma and are believed to contribute substantially to the overall clinical activity of the drug.[3][7]

This technical guide provides an in-depth overview of the preclinical evaluation of Abemaciclib's major active metabolites: M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[5][7] It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on the characterization, in vitro activity, and analytical methodologies pertinent to these compounds.

Metabolite Identification and Plasma Exposure

The initial steps in preclinical evaluation involve identifying the metabolic fate of the parent drug. For Abemaciclib, this was accomplished through a combination of in vitro and in vivo studies.

-

In Vitro Systems : Initial metabolic profiling was conducted using various liver preparations, including rat liver microsomes (RLMs), rat S9 fractions, and human liver microsomes (HLMs).[3][8] These systems identified hydroxylation, N-dealkylation, and oxidation as the primary metabolic pathways.[1][3][8]

-

In Vivo Studies : A radiolabeled disposition study in healthy human subjects provided a quantitative understanding of the circulating metabolites.[9][10] Following a single oral dose of [14C]-labeled Abemaciclib, plasma analysis revealed that the parent drug and its metabolites M2, M18, and M20 constituted the majority of the circulating drug-related material.[9]

The relative plasma exposure of Abemaciclib and its key metabolites from the human radiolabeled disposition study is summarized below.

Table 1: Relative Plasma Exposure of Abemaciclib and its Major Metabolites

| Analyte | Metabolite Name | Relative Plasma Exposure (%) |

|---|---|---|

| Abemaciclib | Parent Drug | 34% |

| M20 | Hydroxyabemaciclib | 26% |

| M2 | N-desethylabemaciclib | 13% |

| M18 | Hydroxy-N-desethylabemaciclib | 5% |